8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
“8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a compound that belongs to the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins . These compounds have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are being studied for the treatment of anemia .
Synthesis Analysis
Spirohydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Strecker reaction and C-N coupling .Mechanism of Action
Target of Action
The primary target of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating it and triggering downstream signaling pathways .
Biochemical Pathways
Upon activation of the DOR, several biochemical pathways are affected. These include the inhibition of adenylate cyclase activity, modulation of potassium and calcium channels, and activation of the mitogen-activated protein kinases (MAPK) pathway . These changes result in altered neuronal excitability and neurotransmitter release, which can lead to analgesic effects .
Pharmacokinetics
It has been optimized for phd2 inhibition and an optimal pk/pd profile, indicating it may have favorable bioavailability and a short-acting profile .
Result of Action
The activation of DOR by this compound leads to a robust upregulation of erythropoietin (EPO) in vivo in multiple preclinical species . EPO is a hormone that stimulates the production of red blood cells, suggesting that this compound could potentially be used for the treatment of anemia .
Future Directions
Properties
IUPAC Name |
8-(cyclohexanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELADTDCOYTYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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